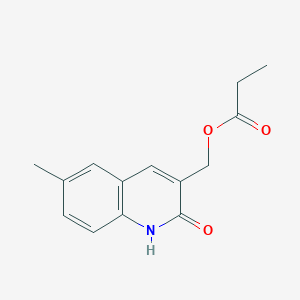![molecular formula C22H21NOS B5749870 N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide is a chemical compound that has been widely used in scientific research. It is a benzamide derivative that has shown potential in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood. However, it has been suggested that the compound exerts its biological activity by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of certain genes involved in cancer progression. It has also been found to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide is its broad range of biological activities. It has been found to exhibit activity against various types of cancer cells, as well as against bacteria and fungi. Another advantage is its relatively low toxicity, which makes it a promising lead compound for the development of novel drugs.
One of the main limitations of N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for therapeutic use.
Direcciones Futuras
There are several future directions for the research on N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide. One direction is to further investigate its mechanism of action, particularly in relation to its activity against cancer cells. Another direction is to optimize its pharmacokinetics and pharmacodynamics, with the aim of developing a safe and effective drug for clinical use. Additionally, the compound could be further modified to improve its solubility and bioavailability, as well as to enhance its biological activity. Finally, the compound could be used as a lead compound for the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-methylbenzenethiol with benzyl chloride, followed by the reaction of the resulting product with 4-formylbenzoic acid. The final product, N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide, is obtained by the reaction of the intermediate product with benzylamine. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide has been widely used in scientific research, particularly in the fields of medicinal chemistry, drug discovery, and biological research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. In medicinal chemistry, N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide has been used as a lead compound for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-benzyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17-7-13-21(14-8-17)25-16-19-9-11-20(12-10-19)22(24)23-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNGRHIJXLQUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)

![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
![{[5-fluoro-6-(4-morpholinyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B5749824.png)



![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)
![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)


![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)